Product packaging for Rhodinyl propionate(Cat. No.:CAS No. 105-89-5)

Rhodinyl propionate

Cat. No.: B089866
CAS No.: 105-89-5
M. Wt: 212.33 g/mol
InChI Key: HIOFEMJTKIEZFX-UHFFFAOYSA-N
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Description

Contextualization within Terpenoid Ester Chemistry and Biosynthesis

Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. globalresearchonline.netnih.gov They are hydrocarbons of plant origin with the general formula (C5H8)n, along with their oxygenated, hydrogenated, and dehydrogenated derivatives. globalresearchonline.net Terpenoid esters, a subclass of terpenoids, are formed through the esterification of a terpenoid alcohol with a carboxylic acid. vulcanchem.comresearchgate.net These esters are known for their characteristic fragrances and are significant components of essential oils. globalresearchonline.netresearchgate.net

Rhodinyl propionate (B1217596) is an ester derived from the terpenoid alcohol rhodinol (B90239) and propionic acid. vulcanchem.com Its biosynthesis primarily involves the esterification of rhodinol. chemicalbook.com In industrial settings, this is typically achieved by reacting rhodinol with propionic acid or propionic anhydride, often with the use of an acid or enzymatic catalyst. vulcanchem.com While the industrial synthesis is well-established, the specific biosynthetic pathways within organisms are a subject of ongoing research. The metabolic pathway for rhodinyl propionate in the body involves hydrolysis by carboxylesterases, primarily in the liver, which breaks it down into rhodinol and propionic acid for further metabolism. vulcanchem.com

Significance of this compound in Contemporary Chemical and Biological Sciences

This compound holds considerable significance, primarily in the fragrance and flavor industries, owing to its distinct sensory profile. vulcanchem.comchemicalbook.com It possesses a sweet, floral odor reminiscent of rose and geranium with a verbena-like undertone. vulcanchem.comchemicalbook.comguidechem.com This makes it a valuable ingredient in perfumery, where it contributes depth and a rich character to fragrance compositions. vulcanchem.com In the flavor industry, it is used as a flavoring agent in various food products, including plum, honey, and berry compositions, due to its rich, sweet taste. vulcanchem.comchemicalbook.com

Beyond its sensory applications, research into terpenoid esters like this compound is expanding. Terpenoids, in general, are being investigated for various pharmaceutical functions, including antibacterial and antineoplastic properties. globalresearchonline.net While specific biological activities of this compound are not as extensively documented, the broader class of terpenoid esters is known to exhibit biological activities, such as repellent effects against insects. researchgate.net

Overview of Existing Research Paradigms and Identified Knowledge Gaps

Current research on this compound is heavily focused on its synthesis, chemical properties, and applications in the fragrance and flavor industries. vulcanchem.comchemicalbook.com The industrial production methods are well-documented, primarily involving chemical esterification. vulcanchem.com Its sensory characteristics are also well-defined, with detailed descriptions of its olfactory and flavor profiles. vulcanchem.comchemicalbook.com

However, several knowledge gaps exist. While the general metabolic pathway involving hydrolysis is understood, detailed studies on the specific enzymes and kinetics of this compound metabolism are limited. vulcanchem.com Furthermore, comprehensive research into the potential biological activities of this compound beyond its sensory properties is an area that warrants further investigation. The European Commission has highlighted a general need for more clinical and epidemiological research on fragrance substances to better understand their potential to cause contact allergies. greenfacts.orgeuropa.eueuropa.eu Although this compound is not specifically singled out as a major allergen, the broader call for more data on fragrance ingredients applies. There is a recognized need for more data from a wider range of countries and on susceptible population groups. greenfacts.org The instability of some doubly oxidized terpenoid esters has been noted, which could suggest that related compounds like this compound may also degrade over time, a factor that could be relevant to its application and biological effects. acs.org

Data Tables

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 3,7-dimethyloct-7-en-1-yl propanoate
CAS Number 105-89-5
Molecular Formula C₁₃H₂₄O₂
Molecular Weight 212.33 g/mol
Synonyms Rhodinyl propanoate, FEMA 2986, 3,7-dimethyl-7-octen-1-yl propionate

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Physical State Colorless, oily liquid guidechem.comnih.gov
Odor Sweet, rose, geranium, verbena-like vulcanchem.comchemicalbook.comguidechem.com
Solubility Soluble in alcohol; practically insoluble in water guidechem.comnih.gov
Density 0.910 g/cm³ (at 15.5 °C) nih.gov
Refractive Index 1.457 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O2 B089866 Rhodinyl propionate CAS No. 105-89-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyloct-7-enyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h12H,2,5-10H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOFEMJTKIEZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCC(C)CCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861718
Record name 3,7-Dimethyloct-7-en-1-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless, oily liquid with a rose, geranium odour
Record name Rhodinyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/626/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in alcohol; practically insoluble in water
Record name Rhodinyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/626/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.910 (15.5°)
Record name Rhodinyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/626/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

105-89-5
Record name 7-Octen-1-ol, 3,7-dimethyl-, 1-propanoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodinyl propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.040
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Record name Rhodinyl propionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037187
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Synthetic Pathways and Methodological Advancements for Rhodinyl Propionate

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines chemical and enzymatic steps to produce target molecules, often offering higher selectivity and milder reaction conditions than purely chemical methods. researchgate.net For rhodinyl propionate (B1217596), this approach primarily involves enzyme-catalyzed esterification or transesterification.

Optimization of Esterification Reactions for Rhodinyl Propionate Production

The enzymatic esterification of rhodinol (B90239) with propionic acid is a key chemoenzymatic route to this compound. Optimization of reaction parameters is crucial for maximizing yield and reaction efficiency. Studies on similar terpenyl esters, such as geranyl propionate, show that parameters like temperature, substrate molar ratio, and enzyme concentration significantly influence the reaction conversion. For instance, in the synthesis of geranyl propionate, optimal conditions were found to be a temperature of 40°C, a geraniol (B1671447) to propionic acid molar ratio of 3:1, and an enzyme concentration of 10 wt%, resulting in a conversion of about 93%. researchgate.netscielo.br Similarly, for perillyl alcohol esterification, a molar ratio of 1:4 (alcohol to acid) and specific enzyme concentrations led to conversions up to 90%. researchgate.net These findings suggest that an excess of the alcohol (rhodinol) and careful control of temperature and enzyme amount are likely beneficial for optimizing this compound production.

ParameterOptimized Value (Geranyl Propionate)Resulting Conversion
Temperature40 °C~93%
Molar Ratio (Geraniol:Propionic Acid)3:1~93%
Enzyme Concentration10 wt%~93%
Table 1: Optimized conditions for the enzymatic production of geranyl propionate, a structurally related ester, which can inform the optimization of this compound synthesis. researchgate.netscielo.br

Kinetic Studies and Process Enhancement of Transesterification Reactions

Transesterification, where an existing ester is reacted with an alcohol in the presence of a catalyst, offers an alternative route to this compound. Kinetic studies of similar lipase-catalyzed transesterification reactions reveal that the process often follows Michaelis-Menten kinetics. jst.go.jp For example, in the synthesis of citronellyl propionate, a related terpene ester, transesterification was significantly faster than direct esterification, yielding approximately 10 g/L of the product in just 2 minutes compared to 1.5 hours for esterification. researchgate.netscielo.brresearchgate.net This highlights the potential for process enhancement by choosing transesterification over esterification, especially when reaction time is a critical factor. Kinetic models for these reactions are often developed assuming a pseudo-first-order reaction. jst.go.jpiuokada.edu.ng

Biocatalyst Development and Immobilization Strategies for Sustainable Synthesis

The choice and preparation of the biocatalyst are central to the sustainability and efficiency of chemoenzymatic synthesis. Lipases are the most commonly used enzymes for producing flavor and fragrance esters like this compound. researchgate.netscielo.br

Lipases, such as those from Candida antarctica (e.g., Novozym 435) and Pseudomonas cepacia, are widely used for the synthesis of terpenyl esters. scielo.brresearchgate.netcsic.es These enzymes are effective in catalyzing the acylation of alcohols like rhodinol. researchgate.net For instance, Novozym 435 has been successfully used in the synthesis of various citronellyl esters, achieving high conversions. scielo.brresearchgate.net The lipase (B570770) from Candida rugosa has also been employed, particularly when immobilized on supports like multi-walled carbon nanotubes, for the synthesis of related compounds like geranyl propionate. researchgate.net The mechanism of these lipase-catalyzed reactions involves the formation of an acyl-enzyme intermediate, which is then attacked by the alcohol (rhodinol) to form the final ester product. unipd.it

A key advantage of using immobilized enzymes is the ability to recover and reuse the biocatalyst, which is crucial for the economic viability of the process. nih.gov Studies on the synthesis of citronellyl propionate using immobilized Novozym 435 have demonstrated excellent operational stability, with the enzyme being successfully reused for over 20 cycles without a significant loss in conversion efficiency. scielo.brresearchgate.net In another study, a lipase immobilized on a copolymer of hydroxypropyl methyl cellulose (B213188) and polyvinyl alcohol was used for the synthesis of cinnamyl propionate, highlighting the versatility of immobilization supports. researchgate.net The development of stable, reusable biocatalysts is a major focus in making the synthesis of compounds like this compound more sustainable. europa.eu

BiocatalystSupport MaterialCompound SynthesizedReusability
Novozym 435 (from Candida antarctica)Macroporous acrylic resinCitronellyl propionate>20 cycles with 90-95% conversion
Pseudomonas cepacia lipaseCopolymer of hydroxypropyl methyl cellulose and polyvinyl alcoholCinnamyl propionateNot specified
Candida rugosa lipaseMulti-walled carbon nanotubesGeranyl propionateMentioned as repeatable
Table 2: Examples of immobilized lipases used in the synthesis of related fragrance esters, demonstrating their reusability and stability. scielo.brresearchgate.netresearchgate.netresearchgate.net
Characterization and Application of Lipase-Catalyzed Pathways

Conventional Chemical Synthesis Routes and Modern Refinements

The most common conventional method for synthesizing this compound is the direct esterification of rhodinol with propionic acid or its derivatives, such as propionic anhydride. vulcanchem.com This reaction is typically catalyzed by a strong acid, like sulfuric acid. vulcanchem.com Industrial-scale production often involves a continuous process where rhodinol and propionic acid are fed into a reactor and heated with an acid catalyst. The final product is then purified by distillation. vulcanchem.com

Modern refinements to these conventional routes aim to improve yield, reduce waste, and minimize energy consumption. vulcanchem.com While traditional methods often require high temperatures and pressures, leading to by-product formation, advancements focus on milder conditions and more selective catalysts. scielo.br However, the primary shift towards more sustainable and "natural" production methods has heavily favored the development of the chemoenzymatic pathways discussed above. The industrial production of propionic acid itself, a key precursor, is primarily through petrochemical processes like the Reppe or Larson processes. mdpi.comscispace.com

Integration of Green Chemistry Principles in this compound Synthesis

The chemical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally benign processes. The synthesis of this compound, a valuable fragrance ingredient, has been a focus of such efforts, moving away from traditional chemical routes towards greener alternatives. These modern approaches prioritize the use of biocatalysts, minimize or eliminate the use of hazardous solvents, and optimize reaction conditions to enhance efficiency and reduce waste.

A primary advancement in the green synthesis of this compound is the use of enzymatic catalysts, particularly lipases. vulcanchem.com Lipases, such as the commercial immobilized lipase B from Candida antarctica (commonly known as Novozym 435), have been extensively studied and proven effective for this esterification. researchgate.netresearchgate.netscielo.brdoi.org These biocatalysts offer high selectivity and operate under mild reaction conditions, which reduces energy consumption and the formation of unwanted byproducts. mdpi.com Traditional synthesis often relies on strong mineral acids like sulfuric acid, which are corrosive and generate difficult-to-treat waste streams. vulcanchem.com In contrast, lipases are biodegradable and can often be recovered and reused, enhancing the economic and environmental viability of the process. scielo.brmdpi.com

Another key strategy aligned with green chemistry is the implementation of solvent-free reaction systems. researchgate.netrsc.orgrsc.org By eliminating organic solvents, these processes reduce volatile organic compound (VOC) emissions and simplify product purification. researchgate.netnih.gov Research has demonstrated that the direct esterification of rhodinol (a mixture of citronellol (B86348) and geraniol) with propionic acid or the transesterification with its esters can achieve high conversion rates without a solvent medium. researchgate.netrsc.orgnih.gov For instance, studies on the synthesis of citronellyl and geranyl esters, the components of rhodinol esters, show excellent yields in solvent-free conditions. researchgate.netrsc.orgnih.gov

Where solvents are necessary, the focus has shifted to greener alternatives. Supercritical carbon dioxide (scCO₂) and ionic liquids (ILs) have emerged as promising media for lipase-catalyzed esterifications. doi.orgmdpi.comresearchgate.net Supercritical CO₂ is non-toxic, non-flammable, and easily removed from the product mixture, while certain ionic liquids have been shown to enhance enzyme stability and activity. mdpi.comrsc.orgrsc.org Research on citronellyl ester synthesis, for example, has shown that coating lipase particles with ionic liquids can significantly improve reaction rates in solvent-free systems. researchgate.netrsc.orgrsc.org Furthermore, continuous flow reactors using scCO₂ as a mobile phase have demonstrated higher productivity compared to traditional batch reactors using solvents like hexane. doi.orgmdpi.com

Optimization of reaction parameters is a crucial aspect of green synthesis. Studies have focused on determining the ideal temperature, substrate molar ratio, and enzyme concentration to maximize the yield of this compound while minimizing reaction time and energy input. researchgate.netnih.gov For the enzymatic synthesis of geranyl propionate, optimal conditions were found to be a temperature of 40°C and a geraniol to propionic acid molar ratio of 3:1, achieving a conversion of about 93%. nih.gov The ability to reuse the immobilized lipase for multiple cycles is another significant advantage, with studies showing that biocatalysts like Novozym 435 can be effectively recycled for at least 20 cycles without a significant loss of activity. scielo.br

Research Findings on Green Synthesis of Rhodinol/Citronellyl/Geranyl Propionate

This table summarizes various studies on the enzymatic synthesis of this compound and its constituent esters, highlighting the green chemistry principles applied.

CatalystAcyl DonorAlcoholSolventTemperature (°C)Molar Ratio (Alcohol:Acid)Conversion/YieldSource
Novozym 435Propionic AcidGeraniolSolvent-free403:1~93% nih.gov
Penicillium crustosum LipasePropionic AcidGeraniolSolvent-free605:1~53% researchgate.net
Novozym 435Propionic AcidCitronellolHeptane701:1>95% (in 1.5h) researchgate.netscielo.br
Novozym 435Vinyl PropionateCitronellolHeptane701:1>95% (in 2 min) researchgate.netscielo.br
Novozym 435Vinyl PropionateCitronellolSolvent-free501:1>99% researchgate.netrsc.orgrsc.org
Novozym 435Propionic AcidHexanolSupercritical CO₂401:1~80% doi.org
Candida antarctica Lipase B (CALB)Vinyl PropionateCitronellolSupercritical CO₂ with immobilized ionic liquidN/AN/AHigh Yield mdpi.com

Advanced Analytical Techniques for Rhodinyl Propionate Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of organic compounds like rhodinyl propionate (B1217596), providing insights into its molecular framework and functional groups. nih.gov

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the structural elucidation of rhodinyl propionate. nih.gov It provides detailed information about the carbon-hydrogen framework of the molecule. In the analysis of terpenoid esters, ¹H and ¹³C NMR are used to confirm the molecular structure. mdpi.comscielo.brresearchgate.net For instance, in a study on the synthesis of citronellyl esters, including citronellyl propionate, the structures of the final products were elucidated using ¹H and ¹³C NMR. scielo.brresearchgate.net The chemical shifts (δ) and coupling constants (J) provide precise information about the connectivity of atoms.

A study on lipase-catalyzed synthesis of citronellyl esters reported the following NMR data for citronellyl propionate:

¹H NMR (500 MHz, CDCl₃): δ 0.84 (d, J 6.6 Hz, 1H), 1.07 (t, 7.6 Hz, 1H), 1.37 (ddd, 13.6, 9.4, 7.7, 6.0 Hz, 1H), 1.36-1.31 (m, 1H), 1.42 (dd, J 13.8, 6.3 Hz, 1H), 1.59 (s, 1H), 1.65-1.62 (m, 1H), 1.67 (d, J 5.2 Hz, 1H). researchgate.net

¹³C NMR (150 MHz, CDCl₃): The specific shifts help in identifying the carbon atoms of the propionate and rhodinyl moieties. scielo.brresearchgate.net

Machine learning frameworks are being developed to automate the process of structure elucidation from routine 1D NMR spectra, which could significantly accelerate the characterization of such compounds. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Proton Type Chemical Shift (δ) in ppm Multiplicity & Coupling Constant (J) in Hz
Methyl (ester) 1.07 Triplet, J = 7.6
Methyl (rhodinyl) 0.84 Doublet, J = 6.6
Methylene (ester) 2.2-2.4 Quartet
Methylene (rhodinyl) 1.1-2.1 Multiplet
Methine (rhodinyl) 1.5-1.8 Multiplet

Note: This table is a representation and actual values can vary based on experimental conditions.

Characterization via Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in a molecule. medcraveonline.com For this compound, FTIR analysis helps in confirming its ester nature. The presence of a strong absorption band corresponding to the C=O stretching vibration of the ester group is a characteristic feature. sciforum.net The FTIR spectrum of this compound typically shows a strong peak in the region of 1730-1750 cm⁻¹, which is indicative of the ester carbonyl group. scielo.br Other significant peaks include those for C-O stretching and C-H stretching vibrations.

FTIR spectroscopy is also used to study the interactions of terpenoid esters with other molecules, such as in membrane structure analysis. sciforum.net The technique can detect changes in the intensity of absorption bands associated with C=O, P=O, and P-O-C groups, indicating interactions with lipids. sciforum.net

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Range Vibration Type
C=O (Ester) 1730 - 1750 Stretching
C-O (Ester) 1150 - 1250 Stretching
C-H (Aliphatic) 2850 - 3000 Stretching

Note: The exact wavenumbers can vary slightly depending on the sample and measurement conditions. plos.org

Chromatographic Separations and Quantitative Analysis

Chromatographic techniques are fundamental for separating this compound from complex mixtures, quantifying its presence, and assessing its purity. digitallibrary.co.in

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. k-labor.de It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. k-labor.de In the analysis of fragrance compounds, GC-MS is used to determine the composition of essential oils and synthetic mixtures. nih.govmdpi.com

The gas chromatogram provides information on the retention time of this compound, which helps in its identification when compared to a standard. The mass spectrometer fragments the molecule into characteristic ions, producing a unique mass spectrum that serves as a molecular fingerprint. libretexts.org The fragmentation pattern of this compound would show specific ions corresponding to the loss of the propionyl group or parts of the rhodinyl chain. researchgate.net For instance, a predicted GC-MS spectrum for this compound is available in databases, which can be used for comparison.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of fragrance allergens and other non-volatile or thermally unstable compounds in cosmetic products. researchgate.netmostwiedzy.pl Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly employed for the separation of such compounds. researchgate.netnih.gov

The development of an HPLC method for this compound would involve optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water), flow rate, and detector wavelength to achieve good separation and sensitivity. openaccessjournals.cominnovareacademics.in UV detection is often used, with the wavelength set to maximize the absorbance of the analyte. nih.gov HPLC methods are crucial for quality control, ensuring that the concentration of this compound in a product meets the required specifications. openaccessjournals.com

Table 3: Typical Parameters for HPLC Method Development for Fragrance Compounds

Parameter Condition
Column C18, C8
Mobile Phase Acetonitrile/Water Gradient
Flow Rate 0.7 - 1.0 mL/min
Detection UV-Vis (210, 254, 280 nm)

Source: Adapted from research on fragrance allergen analysis. researchgate.netmostwiedzy.pl

Thin-Layer Chromatography (TLC) in Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for assessing the purity of compounds and monitoring the progress of chemical reactions. globalresearchonline.neteag.comgeeksforgeeks.org In the context of this compound, TLC can be used to quickly check for the presence of impurities, such as the starting materials (rhodinol and propionic acid) or by-products from its synthesis. rroij.comglobalresearchonline.net

The purity is assessed by spotting the sample on a TLC plate (e.g., silica (B1680970) gel) and developing it with a suitable solvent system (mobile phase). eag.com After development, the separated spots are visualized, often using UV light. noblelight.com A pure sample of this compound should ideally show a single spot. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated and used for identification purposes when compared with a standard. geeksforgeeks.orgresearchgate.net TLC is a valuable tool in both industrial quality control and academic research for the preliminary analysis of fragrance compounds. rroij.comsolubilityofthings.com

Thermal Analysis Techniques in Reaction and Material Science

Thermal analysis techniques are a suite of methods used to measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. uomustansiriyah.edu.iqri.se These methods are crucial in the field of material science for determining the thermal stability, composition, and purity of compounds. particle.dk In the context of this compound research, thermal analysis provides invaluable insights into its behavior at elevated temperatures, which is critical for its application in various industries, particularly in fragrances where it might be exposed to heat during processing or in its end-use product.

Thermogravimetric Analysis (TGA) for Decomposition Profile Investigations

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. particle.dktainstruments.com This technique is particularly useful for investigating the thermal stability and decomposition profile of materials like this compound. particle.dkxrfscientific.com The output from a TGA experiment is a thermogram, or TGA curve, which plots the mass of the sample on the y-axis against the temperature or time on the x-axis. uomustansiriyah.edu.iq

The TGA curve provides detailed information on the temperatures at which the material begins to decompose, the rate of decomposition, and the amount of residual mass at the end of the analysis. xrfscientific.com For a fragrance compound such as this compound, understanding its decomposition profile is essential. It helps in determining the maximum temperature the compound can withstand during manufacturing processes, storage, and application without undergoing chemical degradation, which could alter its characteristic scent profile.

In a typical TGA experiment, a small amount of this compound would be placed in a high-precision balance located inside a furnace. The temperature of the furnace is then increased at a constant rate. As the temperature rises, the this compound will eventually reach its decomposition temperature, at which point the chemical bonds within the molecule will start to break, leading to the formation of smaller, volatile molecules. This results in a decrease in the mass of the sample, which is continuously recorded by the balance. The analysis can be conducted in an inert atmosphere, such as nitrogen, to study the thermal decomposition, or in an oxidative atmosphere, like air, to investigate its oxidative stability. ri.se

The resulting TGA curve for this compound would likely show a stable baseline at lower temperatures, indicating no mass loss. This would be followed by a significant drop in mass over a specific temperature range, corresponding to the decomposition of the ester. The onset temperature of this mass loss is a key indicator of the thermal stability of the compound. The shape of the curve can also reveal whether the decomposition occurs in a single step or through multiple stages.

While specific, publicly available TGA research data for this compound is limited, the analysis of similar fragrance esters and organic compounds provides a framework for the expected results. For instance, studies on various esters show that their thermal stability is influenced by their molecular structure. nih.govmdpi.com The investigation of the decomposition profile of this compound through TGA would provide critical data for quality control and for ensuring the stability of the fragrance in consumer products.

Below is a hypothetical data table representing the type of results that would be obtained from a TGA analysis of this compound, based on typical findings for similar organic esters.

Analysis StageTemperature Range (°C)Mass Loss (%)Description
Initial Heating25 - 150< 1%Loss of any residual volatile impurities or moisture.
Onset of Decomposition~180-The temperature at which significant decomposition begins.
Primary Decomposition180 - 280~98%The main phase of decomposition where the ester breaks down into smaller volatile fragments.
Final Residue> 280< 1%Remaining non-volatile carbonaceous residue.

Investigation of Biological Activities and Underlying Mechanisms of Rhodinyl Propionate

Antimicrobial Efficacy Research

Initial research suggests that rhodinyl propionate (B1217596) may possess antimicrobial properties, contributing to the broader understanding of essential oils as natural antimicrobial agents. solubilityofthings.commdpi.com

Studies on Antibacterial Activity and Cellular Targets

While specific studies focusing exclusively on rhodinyl propionate's antibacterial mechanisms are limited, research into related compounds and essential oils provides a framework for its potential modes of action. The antibacterial effects of essential oil components are often attributed to their ability to disrupt bacterial cellular integrity. mdpi.com

The primary targets for antibacterial agents include the cell wall, cell membrane, protein synthesis, nucleic acid synthesis, and metabolic pathways. creative-biolabs.com The lipophilic nature of compounds like this compound allows them to interfere with the metabolic, biochemical, and physiological functions of bacteria. academicjournals.org It is plausible that this compound acts on the bacterial cell membrane, causing damage and altering permeability, a common mechanism for essential oil constituents. mdpi.comrsc.org This disruption can lead to the leakage of intracellular components and ultimately, cell death.

Research on Antifungal Properties and Mode of Action

The antifungal activity of this compound is an area of interest, with related compounds demonstrating efficacy against various fungal strains. solubilityofthings.com The propionate moiety itself is known to inhibit the growth of molds. nih.govatamanchemicals.com

Exploration of Antioxidant Activities

Essential oils and their components are often investigated for their antioxidant potential. uns.ac.idsmujo.idacgpubs.orgnih.gov The antioxidant capacity of this compound has been noted in studies analyzing the composition and biological activities of essential oils from various plants. For instance, the essential oil of Fagonia longispina, which contains citronellyl propionate (a related compound), has demonstrated the ability to scavenge free radicals. smujo.id

Research into Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory properties of essential oils and their constituents are a significant area of research. mdpi.commdpi-res.commdpi.comescholarship.org While direct studies on this compound are not extensively documented, the activities of related terpene esters provide some insight. scispace.com

Essential oils can modulate the immune response by affecting the secretion of inflammatory mediators like cytokines. mdpi.com Some terpene compounds have been shown to suppress inflammatory pathways. mdpi.com For example, certain retinoids, which are structurally different but also terpenoids, exhibit immunomodulatory effects by influencing immune factors involved in inflammation. escholarship.org The potential for this compound to exert anti-inflammatory effects warrants further investigation, given the known properties of other terpenoid compounds.

Assessment of Pest Control and Repellent Properties

This compound and its derivatives are being explored for their potential in pest control as natural insect repellents. solubilityofthings.com This aligns with the broader use of essential oils as biopesticides. academicjournals.orgresearchgate.net The volatile nature of these compounds makes them suitable for use as repellents and fumigants. academicjournals.org

The mechanism of action for essential oils in pest control can involve neurotoxic effects, growth regulation, or repellent actions that deter insects from feeding or laying eggs. academicjournals.orgresearchgate.net For instance, some essential oil components act on the nervous system of insects. researchgate.net The repellent properties of compounds like linalyl propionate have been noted, suggesting that this compound may have similar applications. researchgate.net

Emerging Biological Activities and Bioactive Potential

Interactive Data Table: Biological Activities of this compound and Related Compounds

Biological ActivityCompound/Essential OilKey FindingsReferences
Antibacterial Essential Oils (General)Disruption of cellular integrity, interference with metabolic functions. academicjournals.org, mdpi.com
Antifungal PropionateInhibition of key metabolic enzymes like pyruvate (B1213749) dehydrogenase. nih.gov
Antioxidant Cymbopogon nardus Oil (contains Citronellyl propionate)Potent free radical scavenging activity demonstrated by DPPH assay. uns.ac.id
Pest Repellent Linalyl propionateNoted for its repellent properties. researchgate.net
Pest Control Essential Oils (General)Acts as a natural insect repellent and may have larvicidal or antifeedant activity. academicjournals.org, solubilityofthings.com

Metabolism, Biotransformation, and Bioavailability of Rhodinyl Propionate

In Vivo Metabolic Fate and Biodegradation Pathways

The metabolic fate of rhodinyl propionate (B1217596) in vivo is largely dictated by enzymatic hydrolysis, a key reaction in the biotransformation of terpenoid esters. inchem.org This process is followed by the absorption, distribution, and eventual elimination of the resulting metabolites. inchem.org

The principal pathway for the metabolism of rhodinyl propionate is its hydrolysis into rhodinol (B90239) and propionic acid. inchem.org This breakdown is catalyzed by carboxylesterases, which are abundant in hepatocytes and present in most other tissues. inchem.orginchem.org The enzymatic hydrolysis of terpenoid esters like this compound is a rapid process. inchem.org For example, a similar compound, citronellyl acetate, was completely hydrolyzed within two hours in simulated intestinal fluid. inchem.org This efficient cleavage ensures that the ester form of the compound does not persist in the body. inchem.org

Following oral ingestion, this compound is expected to be readily absorbed and then hydrolyzed. inchem.orginchem.org The resulting metabolites, rhodinol and propionic acid, are then distributed throughout the body. inchem.org Rhodinol, a terpenoid alcohol, undergoes a complex series of metabolic reactions including oxidation and conjugation, leading to the formation of more polar, water-soluble metabolites that are primarily excreted in the urine. inchem.org Propionic acid, a short-chain fatty acid, is a normal component of human metabolism and can be further metabolized. inchem.org

Enzymatic Hydrolysis Mechanisms of Terpenoid Esters

Comparative Biotransformation Studies with Related Esters

The metabolic pathway of this compound is consistent with that of other structurally related terpenoid esters. inchem.org Esters of geraniol (B1671447), citronellol (B86348), and nerol, which are isomers of rhodinol, all undergo hydrolysis to their corresponding alcohol and carboxylic acid. inchem.org This consistent metabolic fate among related esters provides a strong basis for understanding the biotransformation of this compound. inchem.org

Table 1: Comparative Hydrolysis of Terpenoid Esters

Ester NameAlcohol MoietyCarboxylic Acid MoietyPrimary Metabolic Reaction
This compound RhodinolPropionic acidHydrolysis
Geranyl acetate GeraniolAcetic acidHydrolysis
Citronellyl butyrate CitronellolButyric acidHydrolysis
Neryl isovalerate NerolIsovaleric acidHydrolysis

Interplay with Endogenous Metabolic Networks

The metabolites of this compound are readily integrated into the body's natural metabolic processes. inchem.org

Propionic Acid : The propionic acid released from the hydrolysis of this compound is endogenous in humans and is a key intermediate in several metabolic pathways. inchem.org It is involved in both fatty acid and amino acid metabolism. inchem.org Ultimately, it can be converted to succinyl-CoA, which enters the citric acid cycle (Krebs cycle), a central energy-producing pathway in the body. inchem.org

Rhodinol : Following its formation, rhodinol is subject to further biotransformation. inchem.org It can undergo oxidation at various positions, as well as conjugation with glucuronic acid, to form highly polar metabolites that are efficiently eliminated. inchem.orginchem.org Geraniol, a closely related terpenoid alcohol, is also an endogenous intermediate in the synthesis of cholesterol in its pyrophosphate ester form. inchem.org This highlights how the alcohol moiety of this compound can be processed through well-established metabolic routes. inchem.org

Synthesis and Structure Activity Relationship Sar Studies of Rhodinyl Propionate Derivatives

Design and Synthesis of Novel Rhodinyl Propionate (B1217596) Analogues

The design of novel rhodinyl propionate analogues focuses on modifying its core structure to enhance or alter its properties. The primary synthetic route to this compound itself is the esterification of rhodinol (B90239) (a mixture of citronellol (B86348) and geraniol) with propionic acid or its anhydride. vulcanchem.commedcraveonline.com This reaction can be catalyzed by acids or enzymes. vulcanchem.commedcraveonline.com The synthesis of novel derivatives often involves variations of this fundamental reaction or the introduction of different functional groups.

Key Synthetic Approaches:

Enzymatic Esterification: Lipases are commonly used as biocatalysts for the synthesis of terpene esters. For instance, the synthesis of citronellyl acetate, a related terpene ester, has been achieved with high yields using Carica papaya lipase (B570770). medcraveonline.com This enzymatic approach is valued for its high selectivity and operation under mild conditions, which is crucial for preventing the degradation of sensitive terpene structures. medcraveonline.com

Chemical Catalysis: Traditional chemical synthesis involves acid catalysts like sulfuric acid. vulcanchem.com More advanced methods may utilize ionic liquids as catalysts for the esterification of terpenes, offering potential advantages in terms of reaction rates and catalyst recyclability. medcraveonline.com

Structural Modification: The design of analogues can involve altering either the alcohol or the acid moiety. For example, reacting rhodinol with different carboxylic acids would produce a series of rhodinyl esters with varying chain lengths and functional groups. Conversely, modifications to the rhodinol backbone before esterification can introduce new chiral centers or functional groups, leading to a diverse array of novel compounds. The synthesis of complex analogues of other bioactive molecules often involves multi-step processes, including alkylation, reduction, and oxidation to create specific structural features before the final esterification or coupling step. nih.gov

Table 1: Synthesis Methods for Terpene Propionate Esters and Analogues

Synthesis Method Reactants Catalyst/Conditions Product Example Key Features Reference
Chemical Esterification Rhodinol + Propionic Acid Sulfuric Acid This compound Common industrial method. vulcanchem.com
Enzymatic Esterification Menthol + Propionic Anhydride Candida cylindracea Lipase (AY-30) Menthyl Propionate High selectivity, mild reaction conditions. medcraveonline.com
Multi-step Synthesis Citronellyl Iodide + Ephedrine Propionate LDA, LiCl; H₃N·BH₃; DMP Oxidation Aldehyde precursor for complex analogues Allows for the creation of structurally complex and enantiopure derivatives. nih.gov

Structure-Activity Relationship (SAR) Analysis for Functional Optimization

Structure-Activity Relationship (SAR) analysis is a critical tool for understanding how a molecule's chemical structure relates to its biological or functional activity. For this compound and its derivatives, SAR studies primarily aim to correlate structural modifications with changes in sensory perception (odor and taste) or other biological activities. Regulatory bodies like the European Food Safety Authority (EFSA) integrate SAR information to assess the safety of flavouring substances. fao.orgeuropa.eu

Research on olfactory receptors provides a clear example of SAR in action. Studies on the human olfactory receptor OR1D2, which responds to various fragrance molecules, show that the potency of agonists is directly related to specific structural features. chemcom.be For instance, when comparing a series of lactone agonists, analogues with specific side-chain lengths, such as γ-undecalactone and δ-dodecalactone, demonstrated the highest activity, with shorter or longer chains resulting in lower potency. chemcom.be This principle can be directly applied to this compound derivatives, where modifications to the alkyl chain length of the propionate group or the terpene backbone would be expected to alter the molecule's interaction with olfactory receptors, thereby changing its perceived scent profile.

The sensory profile of this compound is described as richer and sweeter compared to the closely related citronellyl propionate, highlighting how subtle structural differences (in this case, arising from the isomeric composition of the parent alcohol) can impact its functional properties. vulcanchem.com SAR hypotheses are also crucial in predicting the potential for fragrance ingredients to act as allergens, where structural features can determine if a compound can form sensitizing products through oxidation. europa.eu

Computational Chemistry and Molecular Docking Approaches for Derivative Design

Computational chemistry and molecular modeling have become indispensable tools for the rational design of novel molecules, including this compound derivatives. These methods allow researchers to predict molecular properties and interactions, thereby guiding synthetic efforts toward compounds with desired characteristics.

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound analogues, this is particularly useful for predicting interactions with biological targets such as olfactory receptors or enzymes. For example, molecular docking studies have been performed on citronellyl propionate, an isomer of this compound, to assess its inhibitory potential against BACE1, a key enzyme in Alzheimer's disease. Similarly, geranyl propionate was studied via docking for its potential interaction with SARS-CoV-2 proteins. bibliomed.org These studies provide binding affinity scores and visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target protein, offering a basis for designing more potent derivatives. bibliomed.org

Quantitative Structure-Property Relationships (QSPR): QSPR models are developed to predict various physicochemical properties of molecules based on their structural descriptors. Such models have been successfully used to predict the gas chromatography retention indices of fragrance compounds, including terpene derivatives, on different stationary phases. unlp.edu.arresearchgate.net By calculating a wide range of molecular descriptors, these models can help in the design of derivatives with specific analytical properties.

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure, stability, and reactivity of molecules. acs.org For instance, DFT studies on components of Geranium oil, which includes related terpene esters, have been used to analyze their electron-donating and accepting capabilities and reactivity patterns, providing insights into their potential as corrosion inhibitors. researchgate.net Such analyses can be applied to this compound derivatives to understand their electronic properties, which underpin their chemical reactivity and interactions with biological targets.

Table 2: Computational Docking Studies of this compound Analogues

Compound Target Protein Computational Method Predicted Binding Affinity (kcal/mol) Research Area Reference
Citronellyl Propionate BACE1 (Alzheimer's Disease) Molecular Docking (AutoDock Vina) -6.3 Neurodegenerative Disease
Geranyl Propionate SARS-CoV-2 Protease Molecular Docking (Schrodinger) -2.121 Antiviral Research bibliomed.org
Geranyl Propionate SARS-CoV-2 Spike Protein Molecular Docking (Schrodinger) -0.679 Antiviral Research bibliomed.org

Advanced Applications of this compound Derivatives in Specialized Research Areas

While the primary application of this compound is in flavors and fragrances, research into its derivatives and related terpene esters suggests potential for use in more specialized fields. vulcanchem.com The structural modifications and SAR analyses discussed above pave the way for developing derivatives with tailored biological activities.

Antimicrobial and Antifungal Activity: Terpene esters and their parent alcohols are known to possess antimicrobial properties. Research into 3,7-dimethyloct-7-enyl propanoate (a synonym for a this compound isomer) indicates potential antibacterial and antifungal activities, making its derivatives interesting candidates for pharmaceutical applications. solubilityofthings.com Furthermore, studies on the plant Tulbaghia violacea have identified terpenoids like citronellyl propionate as dominant bioactive compounds with antifungal properties. researchgate.net This suggests that novel this compound analogues could be designed as potent and specific antimicrobial agents.

Enzyme Inhibition: As shown by computational studies, derivatives of this compound may act as inhibitors for clinically relevant enzymes. The predicted binding of citronellyl propionate to BACE1 suggests a potential, albeit modest, starting point for designing derivatives that could be explored in the context of Alzheimer's disease research.

Agricultural Applications: Some terpene derivatives are explored for their potential as natural pest control agents. solubilityofthings.com The pleasant scent and potential insect-repellent properties of this compound and its analogues could be leveraged to develop eco-friendly alternatives to synthetic pesticides for use in agriculture. solubilityofthings.com

The continued exploration of this compound derivatives, guided by systematic synthesis, SAR, and computational modeling, holds promise for the discovery of novel compounds with valuable applications extending beyond the traditional realm of fragrances and into diverse areas of biomedical and agricultural research.

Applications of Rhodinyl Propionate in Industrial Chemistry and Advanced Materials Research

Research in Flavor and Fragrance Systems

The primary application of rhodinyl propionate (B1217596) is within the flavor and fragrance industry, where its unique olfactory and gustatory properties are highly valued. vulcanchem.comchemicalbook.com It is described as having a sweet odor reminiscent of rose and geranium, with a verbena-like undertone. chemicalbook.comguidechem.comchemicalbook.com In fragrance compositions, it is often used as a modifier in rose, carnation, and oriental fragrance types, providing more richness than the related rhodinyl acetate, though it lacks the same freshness. vulcanchem.comchemicalbook.com In flavor applications, it imparts a rich, sweet taste that is noticeably more pronounced than that of citronellyl propionate, making it suitable for fruit, honey, and rose-flavored products. vulcanchem.com

The perception of smell is a complex process initiated by the interaction of volatile molecules with olfactory receptors (ORs), which are a large family of G protein-coupled receptors (GPCRs). biorxiv.orgnih.govgoogle.com When an odorant like rhodinyl propionate binds to an OR, it triggers a conformational change in the receptor, initiating a signal cascade that is transmitted to the brain and perceived as a specific scent. nih.gov

While direct structural studies of this compound bound to a specific OR are not available, recent advancements have provided profound insights into how its constituent parts may interact with these receptors. Groundbreaking research using cryogenic electron microscopy (cryo-EM) determined the structure of a human olfactory receptor, OR51E2, bound to the fatty acid propionate. biorxiv.org This study revealed that propionate binds within a small, occluded pocket formed by transmembrane helices 3, 4, 5, and 6 of the receptor. biorxiv.org This binding is understood to induce structural changes, particularly in Extracellular Loop 3 (ECL3), which are critical for activating the receptor. biorxiv.orgnih.gov These findings suggest that the selectivity of olfactory receptors is governed by tight packing interactions between the odorant and the receptor's binding pocket. biorxiv.org This model provides a strong basis for understanding how the propionate moiety of this compound likely engages with specific human ORs to elicit its characteristic floral scent.

The interaction with gustatory (taste) receptors is less understood at the molecular level compared to olfactory receptors. This compound is known to contribute a rich, sweet flavor. vulcanchem.comchemicalbook.com This suggests it interacts with receptors responsible for sweetness, but detailed studies on the specific binding mechanisms for this compound are not extensively documented in the available literature.

For this compound to be effective in consumer products, its release must be controlled, and it must remain stable throughout the product's shelf life. humiditycontrol.com As an ester with an unsaturated component, this compound is susceptible to chemical degradation, primarily through hydrolysis and oxidation. vulcanchem.com Hydrolysis, the reverse reaction of its formation, can occur in the presence of water, breaking the ester down into rhodinol (B90239) and propionic acid. vulcanchem.com Oxidation can occur at the double bond within its chemical structure. vulcanchem.com

Formulation science, therefore, plays a critical role in protecting the compound and controlling its release. Stability testing is a routine part of developing cosmetic and fragrance formulations to ensure their quality and safety over time. humiditycontrol.com These studies evaluate a range of parameters under various conditions, such as elevated temperature, to simulate the product's lifecycle. humiditycontrol.commedcraveonline.com

Interactive Table: Key Parameters in Cosmetic Stability Testing

Parameter Category Specific Indicators Purpose References
Physical & Chemical pH, viscosity, density, color, appearanceTo detect changes in the formulation's physical integrity and consistency. medcraveonline.com
Sensory Odor/FragranceTo ensure the scent profile remains consistent and does not degrade. medcraveonline.com
Microbiological Bacterial and mold/yeast countsTo ensure the product remains free from microbial contamination. humiditycontrol.com
Packaging Compatibility Product-package interactionTo evaluate if the packaging adversely affects the product's stability. humiditycontrol.com

Research into advanced delivery systems aims to improve both stability and performance. For instance, studies on essential oils encapsulated in nanostructured lipid carriers (NLCs) have shown that such formulations can offer a more sustained release compared to conventional emulsions. mdpi.com The release kinetics from these systems can be described by various mathematical models, such as the Higuchi model, which is characteristic of diffusion-based release. mdpi.com Similar research into encapsulating this compound could lead to fragrances with enhanced longevity and stability.

Molecular Interactions with Olfactory and Gustatory Receptors

Applications in Agricultural Biotechnology Research

Direct applications of this compound in agricultural biotechnology are not well-established. agbioforum.orgusda.gov This field typically involves genetic modification, marker-assisted breeding, and tissue culture to improve crop yields, pest resistance, and nutritional value. pew.org

However, there is potential for exploration based on the roles of similar chemical compounds. Agricultural biotechnology also encompasses the development of novel pest management strategies. Some volatile organic compounds, known as semiochemicals, are used to modify insect behavior. The structurally related compound, citronellyl propionate, has been identified as a potential insect repellent with a strong effect on certain caterpillar species. molnova.com This suggests a possible research avenue for this compound. Future investigations could explore whether this compound exhibits any repellent or attractant properties towards specific agricultural pests, which could lead to its use in integrated pest management programs.

Exploration of Pharmaceutical and Biomedical Utility

The potential for this compound in pharmaceutical and biomedical applications is an emerging area of interest, largely driven by research into the bioactivity of structurally similar molecules.

While this compound is not currently developed as a primary bioactive compound, related molecules have shown biological activity. For example, gas chromatography-mass spectrometry analysis of extracts from the plant Bulbine natalensis identified citronellyl propionate as one of its bioactive metabolites. greenpharmacy.info The extracts of this plant are noted for their antioxidant properties, which may be attributed to the synergistic effects of their various components. greenpharmacy.info

This finding opens the possibility that this compound could also possess unexamined bioactive properties, such as antioxidant or antimicrobial effects. Its unsaturated chemical structure, while making it susceptible to oxidation, also implies a potential to interact with and neutralize reactive oxygen species. vulcanchem.com Further research is needed to screen this compound for such activities and to determine if it could be a candidate for development in therapeutic or preservative applications.

The development of effective drug delivery systems, particularly for topical and transdermal applications, faces challenges such as poor retention of the formulation and low bioavailability of the active pharmaceutical ingredient (API). researchgate.net Advanced systems like nano-emulsions and lipid carriers are being developed to overcome these issues. researchgate.net

This compound itself is not an API, but its physicochemical properties as an oily liquid ester could make it a useful component in such advanced formulations. guidechem.comnih.gov There is potential for it to be investigated as an excipient, for example, as a permeation enhancer to improve the absorption of an API through the skin, or as a plasticizer in transdermal patch formulations. The knowledge gained from stability and release kinetic studies in the fragrance industry would be foundational for exploring these potential biomedical applications. medcraveonline.commdpi.com

Investigations into Bioactive Compound Development

Sustainable Chemical Production and Process Engineering

The industrial manufacturing of this compound is progressively moving towards more sustainable and efficient methodologies. This shift is driven by the need to minimize environmental impact, reduce reliance on petrochemical feedstocks, and enhance economic feasibility. Key areas of development include the adoption of bioproduction strategies for the precursor molecules and the rigorous optimization of the final synthesis process for industrial-scale efficiency.

Bioproduction Strategies for Propionate and Related Compounds

The synthesis of this compound requires two primary precursors: rhodinol (a terpene alcohol) and propionic acid (a short-chain carboxylic acid). Sustainable production aims to source these building blocks from renewable biological pathways rather than traditional petrochemical routes. vulcanchem.comwikipedia.org

Biosynthesis of Propionate:

Propionic acid, or propionate, is a naturally occurring carboxylic acid produced by various microorganisms through several metabolic pathways. mdpi.comglatt.com The biological production of propionate is a significant area of research, as it offers a sustainable alternative to chemical synthesis. researchgate.netillinois.edu The primary native pathways for propionate biosynthesis include:

The Succinate Pathway (Wood-Werkman Cycle): This pathway is common in Propionibacteria and involves the conversion of succinyl-CoA to propionyl-CoA. illinois.eduontosight.ai

The Acrylate (B77674) Pathway: In this route, precursors like lactate (B86563) are converted to propionate via an acrylate intermediate. ontosight.aiuwaterloo.ca This pathway is found in organisms such as Clostridium propionicum. uwaterloo.ca

The Propanediol (B1597323) Pathway: Certain bacteria utilize this pathway to convert propanediol into propionate. ontosight.ai

Metabolic engineering and synthetic biology have been instrumental in enhancing propionate production in various microbial hosts. researchgate.netontosight.ai Strategies involve introducing and overexpressing heterologous genes, redirecting carbon flux away from competing pathways, and optimizing fermentation conditions. researchgate.netillinois.edu For instance, synthetic pathways have been successfully constructed in workhorse organisms like Escherichia coli and Saccharomyces cerevisiae, which are not natural propionate producers but are highly amenable to genetic manipulation. illinois.eduuwaterloo.ca

Table 1: Engineered Microbial Strains for Propionate Production
MicroorganismEngineering StrategyKey Genes/Pathways InvolvedReported TiterReference
Saccharomyces cerevisiaeConstruction of a synthetic pathway from L-threonine under aerobic conditions.Expression of tdcB and aldH (from E. coli), and kivD (from Lactococcus lactis).1.05 g/L in fed-batch fermentation. illinois.edu
Clostridium saccharoperbutylacetonicumMetabolic engineering to produce propionate via the acrylate pathway.Establishment of a synthetic pathway comprising eight genes to convert pyruvate (B1213749) to propionate.Data not specified. researchgate.net
Pseudomonas taiwanensis VLB120Introduction of the sleeping beauty mutase operon for propionyl-CoA production from succinyl-CoA.Genomic insertion of scpA, argK, and scpB genes.Demonstrated propionyl-CoA accumulation and propionate synthesis. researchgate.net
Propionibacterium freudenreichiiOverexpression of heterologous phosphoenolpyruvate (B93156) carboxylase (PPC) from E. coli.Increased carbon flux towards oxaloacetate and the Wood-Werkman cycle.Improved productivity but not yield under tested conditions. mdpi.com

Biosynthesis of Rhodinol and Biocatalytic Esterification:

Rhodinol (3,7-dimethyl-7-octen-1-ol) is a monoterpene alcohol. vulcanchem.com Terpenes are constructed from five-carbon isoprene (B109036) units, which are synthesized via the mevalonate (B85504) (MVA) or non-mevalonate (MEP) pathways in plants and microorganisms. wikipedia.orgnih.gov Synthetic biology approaches are being used to engineer microbes like E. coli and S. cerevisiae for the production of various terpenes, providing a potential bio-based source for rhodinol. nih.gov

Furthermore, the final esterification step to produce this compound can be achieved using biocatalysis, which is considered a green chemistry approach. mdpi.com Enzymes, particularly lipases, can catalyze the esterification of an alcohol (rhodinol) with a carboxylic acid (propionic acid) or its ester derivative. acs.orgejbiotechnology.info This method offers high selectivity and operates under mild reaction conditions, reducing energy consumption and by-product formation compared to conventional chemical synthesis. mdpi.comacs.org Research on the closely related citronellyl propionate has demonstrated the high efficiency of lipase-catalyzed synthesis, achieving high conversion rates in short reaction times. researchgate.net

Process Optimization for Industrial Scale-Up and Efficiency

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires meticulous process optimization and scale-up. synsmart.innih.gov This involves refining both traditional chemical synthesis and emerging biocatalytic processes to maximize yield, purity, and cost-effectiveness while ensuring process stability and safety. vulcanchem.comglatt.com

Chemical Synthesis Optimization:

The conventional method for producing this compound is the chemical esterification of rhodinol with propionic acid or propionic anhydride, typically using a strong acid catalyst like sulfuric acid. vulcanchem.comceon.rs Optimization of this process focuses on several critical parameters:

Molar Ratio: The ratio of alcohol to acid significantly affects the reaction equilibrium and yield. An excess of one reactant is often used to drive the reaction towards the product. ceon.rsresearchgate.net For example, in the esterification of propanoic acid, increasing the alcohol-to-acid molar ratio generally increases the reaction rate and yield. ceon.rs

Catalyst Concentration: The amount of catalyst influences the reaction rate. However, high concentrations can lead to undesirable side reactions and increase downstream purification costs. researchgate.net

Temperature: Higher temperatures typically increase the reaction rate but can also promote side reactions or degradation of the product. The optimal temperature strikes a balance between reaction speed and product quality. ceon.rsresearchgate.net

By-product Removal: Esterification produces water as a by-product. Continuously removing water from the reaction mixture (e.g., by distillation) shifts the equilibrium towards the formation of the ester, thereby increasing the final yield. researchgate.net

Biocatalytic Process Optimization and Scale-Up:

For enzymatic synthesis, process optimization involves different considerations. The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (often known as Novozym 435), is a common strategy to improve stability and enable catalyst reuse over multiple cycles, which is crucial for industrial feasibility. ejbiotechnology.inforesearchgate.net Optimization efforts focus on:

Solvent System: While biocatalysis can be performed in solvent-free systems, the use of organic solvents or advanced media like ionic liquids or supercritical carbon dioxide (ScCO₂) can improve substrate solubility and mass transfer, enhancing reaction efficiency. mdpi.comejbiotechnology.info

Enzyme Loading and Recycling: Determining the optimal amount of enzyme and demonstrating its stability over repeated batches is key to process economics. researchgate.net

Acyl Donor: In transesterification reactions, the choice of the acyl donor (e.g., vinyl propionate or ethyl propionate) can significantly impact reaction kinetics and conversion rates. mdpi.comresearchgate.net

Scaling up any fermentation or biocatalytic process involves moving from the lab scale (liters) to pilot and then industrial scales (thousands of liters). evologic.at This journey requires maintaining optimal and homogenous reaction conditions to ensure consistent product quality. nih.gov Challenges such as maintaining adequate mixing, oxygen transfer (in aerobic fermentations), and temperature control become more complex at larger volumes. nih.govevologic.at Tools like techno-economic assessment (TEA) are used to evaluate the economic feasibility of a process at different scales, considering raw material costs, energy requirements, and capital investment. nottingham.ac.uk

Table 2: Comparison of Synthesis Methods for Terpene Esters
ParameterConventional Chemical EsterificationEnzymatic (Biocatalytic) Synthesis
CatalystStrong mineral acids (e.g., H₂SO₄) vulcanchem.comceon.rsLipases (e.g., from Candida antarctica) ejbiotechnology.inforesearchgate.net
Reaction ConditionsHigh temperatures (e.g., >100°C), potentially high pressure vulcanchem.comgoogle.comgoogle.comMild temperatures (e.g., 40-70°C), atmospheric pressure researchgate.net
SelectivityLower; may lead to side reactions (e.g., dehydration, isomerization) google.comHigh chemo-, regio-, and enantioselectivity mdpi.com
SustainabilityGenerates corrosive waste, higher energy consumption researchgate.netgoogle.comGreener process, biodegradable catalyst, lower energy use mdpi.comacs.org
Downstream ProcessingRequires neutralization and complex purification to remove catalyst and by-products vulcanchem.comgoogle.comSimpler separation; immobilized enzyme can be filtered off mdpi.comejbiotechnology.info
Catalyst ReuseDifficult; catalyst is typically consumed or requires complex recovery.High potential for reuse, especially when immobilized researchgate.net

Environmental Impact and Safety Assessment of Rhodinyl Propionate in Academic Research

Rhodinyl propionate (B1217596), a fragrance ingredient valued for its floral, rosy scent, is subject to rigorous environmental and safety evaluations based on academic and industry-led research. These assessments are crucial for ensuring its safe use in consumer products. The evaluation process examines the compound's potential effects on ecosystems and human health, guided by established scientific and regulatory frameworks.

Future Research Directions and Translational Perspectives for Rhodinyl Propionate

Integration of Omics Technologies for Comprehensive Understanding

The intricate details of how rhodinyl propionate (B1217596) is biosynthesized and how it interacts with biological systems remain partially understood. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful lens to achieve a holistic understanding.

Flavoromics and Metabolomics: Flavoromics, an extension of metabolomics, focuses specifically on identifying all flavor-related metabolites within a system. panomix.com By applying techniques like comprehensive two-dimensional gas chromatography (GC×GC) combined with mass spectrometry, researchers can create a detailed profile of the volatile and semi-volatile compounds, including rhodinyl propionate and its precursors, in plants like Pelargonium graveolens. panomix.commdpi.com This can elucidate the complete biosynthetic pathway and identify rate-limiting steps or key regulatory genes. mdpi.comenergy.gov Integrated analyses of the transcriptome and metabolome have already proven effective in revealing the molecular mechanisms of fragrance formation in various plants, such as roses and lilies, by correlating gene expression with metabolite accumulation. frontiersin.orgsciengine.comnih.gov

Genomics and Transcriptomics: High-throughput sequencing technologies can identify the genes responsible for the enzymes in the terpenoid biosynthesis pathway, which produces the rhodinol (B90239) precursor of this compound. nih.govmdpi.com By comparing the genomes and transcriptomes of high- and low-yield plant varieties, scientists can pinpoint specific genes, like terpene synthases (TPS), that are crucial for production. mdpi.com This knowledge is the foundation for genetically engineering microbial or plant systems for enhanced this compound synthesis. mdpi.comnih.gov

Proteomics: Analyzing the proteome can provide direct evidence of the enzymes actively involved in the synthesis of this compound. Identifying and quantifying key proteins can help in understanding the metabolic flux and overcoming bottlenecks in production pathways. nih.gov

This multi-omics approach will not only deepen our fundamental knowledge but also provide a rich dataset for metabolic engineering and synthetic biology efforts aimed at optimizing production. mdpi.comfrontiersin.org

Advanced Computational Modeling for Discovery and Rational Design

The fragrance industry is gradually moving away from a trial-and-error approach to a more systematic and predictive framework for discovering new molecules. mdpi.comencyclopedia.pub Advanced computational modeling is at the forefront of this shift, offering tools to design and screen novel compounds with desired properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity, such as odor perception. tandfonline.comnih.gov For this compound and related esters, QSAR can be used to predict the odor characteristics of new structural variants. acs.orgresearchgate.net By developing models that correlate molecular descriptors (e.g., topological, physicochemical) with scent profiles, researchers can rationally design new esters with potentially unique and desirable fragrances. mdpi.comtandfonline.com These models have been successfully used to classify and rank fragrance compounds and predict toxicological endpoints. nih.govcadaster.euresearchgate.net

Computer-Aided Molecular Design (CAMD): CAMD frameworks integrate QSAR and other predictive models to design molecules that meet a set of predefined criteria, such as specific odor notes, intensity, and physical properties. mdpi.comencyclopedia.pub This approach can significantly reduce the time and cost associated with synthesizing and screening new fragrance candidates. acs.org Machine learning algorithms, such as rough set-based machine learning (RSML) and generative diffusion networks, are being incorporated into CAMD to improve the accuracy of odor prediction and even generate novel fragrance profiles automatically based on descriptive inputs. mdpi.comazorobotics.com

Molecular Docking: To understand the interaction between a fragrance molecule and olfactory receptors, molecular docking simulations can be employed. This can provide insights into the structural basis of odor perception and help in the design of molecules that target specific receptors to elicit a desired scent.

These computational tools will accelerate the discovery of new fragrance ingredients, allowing for the creation of a broader and more diverse palette for perfumers. eyesopen.com

Sustainable Production Methodologies and Circular Economy Integration

The growing consumer demand for natural and sustainably sourced products is driving a major shift in the fragrance industry. mdpi.comnih.gov Future research for this compound will heavily focus on green chemistry and biotechnology to develop sustainable production methods.

Biocatalytic Synthesis: A key area of research is the use of enzymes, particularly lipases, to catalyze the synthesis of this compound. Enzymatic esterification or transesterification offers several advantages over traditional chemical synthesis, including mild reaction conditions, high selectivity, and reduced environmental impact. mdpi.comfrontiersin.org Studies have demonstrated the high-yield synthesis of similar flavor esters, like citronellyl propionate, using immobilized lipases such as Novozym® 435. mdpi.comresearchgate.netscielo.br This method can achieve high conversion rates in significantly shorter reaction times compared to conventional esterification. scielo.br Further research will focus on optimizing reaction conditions, enzyme immobilization techniques for easier recycling, and the use of greener solvents like ionic liquids or supercritical CO2. mdpi.comresearchgate.net

Metabolic Engineering and Fermentation: An alternative to plant extraction or chemical synthesis is the production of this compound's precursors (rhodinol and propionic acid) through microbial fermentation. nih.govmdpi.com Genetically engineered microorganisms like Escherichia coli or the yeast Yarrowia lipolytica can be developed as "cell factories" to produce terpenoids. mdpi.comnih.gova-star.edu.sg By introducing and optimizing the relevant biosynthetic pathways, such as the mevalonate (B85504) (MVA) pathway, these microbes can convert simple sugars into high-value fragrance compounds. mdpi.comnih.gov This approach offers a stable, scalable, and sustainable supply chain, independent of agricultural variables. nih.govpropionix.ru

Circular Economy Integration: The fragrance industry is increasingly adopting circular economy principles to minimize waste and maximize resource efficiency. 4ocean.comthglabs.comfastercapital.com This includes upcycling by-products from other industries (e.g., citrus peels from the juice industry) as raw materials for fragrance extraction. thglabs.com For this compound, this could involve sourcing propionic acid from biowaste fermentation. Furthermore, designing products and packaging for recyclability and reuse, such as refillable perfume bottles, is becoming a key industry trend. 4ocean.comaltlaboratories.comiba.edu.pk

Exploration of Novel Applications in Interdisciplinary Fields

While this compound is primarily known for its use in perfumes and flavors, its chemical properties suggest potential for applications in other fields. Future research should explore these novel uses, creating new markets and value chains.

Functional Fragrances: There is growing interest in fragrances that do more than just provide a pleasant scent. Research could investigate the potential antimicrobial properties of this compound, similar to those found in other essential oil components. mdpi.com This could lead to its use as a functional ingredient in personal care products, providing both fragrance and a preservative effect.

Materials Science: Aromatic and ester compounds are fundamental building blocks in materials science. openaccessjournals.com this compound could be explored as a monomer or additive in the development of new polymers or biodegradable plastics, where its characteristic scent could be an added feature. Its use in microencapsulation technologies for the controlled release of fragrance in textiles, cleaning products, or air fresheners is another promising avenue. researchgate.netgoogle.com

Agrochemicals: Terpenoids, the parent class of rhodinol, are known to play roles in plant defense against herbivores and pathogens. acs.org Research could explore whether this compound or related esters have insect-repellent or pest-deterrent properties, potentially leading to the development of eco-friendly agrochemicals.

Translational Research Pathways for Societal and Industrial Impact

Bridging the gap between fundamental research and industrial application is crucial for maximizing the societal and economic impact of innovations related to this compound. a-star.edu.sgmdpi.com

Scaling Up Bioproduction: A major challenge is the transition of sustainable production methods from the lab to an industrial scale. nih.govpropionix.ru This requires optimizing fermentation and biocatalysis processes to achieve economically viable yields, titers, and productivity. propionix.ru Techno-economic analysis will be essential to guide research and development toward commercially feasible targets. propionix.ru

Industry-Academia Collaboration: Fostering strong partnerships between research institutions and fragrance companies can accelerate the translation of new discoveries. altlaboratories.com These collaborations can ensure that research is aligned with industry needs and that new technologies, such as novel fragrance molecules from CAMD or sustainable production processes, are efficiently adopted and commercialized. environmentclearance.nic.in

Regulatory and Consumer Acceptance: The commercial success of new technologies, particularly those involving genetic engineering, depends on navigating the regulatory landscape and gaining consumer trust. nih.gov Clear communication about the benefits of new production methods, such as enhanced sustainability and reduced environmental footprint, will be vital. thglabs.com As consumers become more environmentally conscious, products with a clear "green" profile, such as those made using biocatalysis or upcycled ingredients, are likely to have a competitive advantage. mdpi.comthglabs.com

By pursuing these research directions, the scientific and industrial communities can ensure that this compound remains a relevant and valuable compound, contributing to a more innovative, sustainable, and diverse world of fragrances and beyond.

Q & A

Q. How can researchers synthesize Rhodinyl propionate with high purity, and what characterization methods are essential for validation?

Methodological Answer:

  • Synthesis: Utilize esterification reactions between Rhodinol and propionic acid derivatives, employing catalysts like sulfuric acid or enzymatic methods. Reactive distillation (as demonstrated for analogous esters) optimizes yield by removing water via azeotropic separation .
  • Characterization:
    • Purity: Conduct elemental analysis (C, H, O content) and gas chromatography (GC) with flame ionization detection (FID) to verify purity >99% .
    • Structural Confirmation: Use 1^1H/13^{13}C NMR for functional group identification and FT-IR to confirm ester bond formation. For novel derivatives, X-ray crystallography (with data deposited in CCDC/ICSD) provides unambiguous structural proof .

Q. What analytical techniques are critical for assessing this compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Perform thermal stress tests (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via HPLC-MS and quantify using validated calibration curves .
  • Kinetic Modeling: Apply the Arrhenius equation to predict shelf life, ensuring statistical rigor by reporting confidence intervals (e.g., 95% CI) for degradation rate constants .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacological data (e.g., divergent receptor binding affinities) for this compound derivatives?

Methodological Answer:

  • Meta-Analysis: Aggregate data from independent studies, accounting for variables like assay type (e.g., cell-based vs. in vivo) and batch-to-batch purity variations. Use funnel plots to detect publication bias .
  • Power Calculations: Ensure original studies are sufficiently powered (α=0.05, β=0.2) to detect effect sizes, reducing false-negative rates .

Q. What experimental designs are optimal for elucidating the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

  • Isotopic Labeling: Synthesize 13^{13}C-labeled this compound to track metabolites via LC-MS/MS. Compare hepatic microsome incubations (human vs. rodent) to assess interspecies variability .
  • Enzyme Inhibition Assays: Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from lab to pilot plant?

Methodological Answer:

  • Process Optimization: Employ response surface methodology (RSM) to model variables (temperature, catalyst concentration). Validate models with three independent batches, reporting mean ± SD for yield and purity .
  • Equipment Calibration: Document reactor specifications (e.g., agitation rate, heat transfer coefficients) to align with NIH guidelines for preclinical reporting .

Q. What ethical frameworks apply to preclinical toxicity studies involving this compound?

Methodological Answer:

  • Animal Studies: Follow ARRIVE 2.0 guidelines for sample size justification, randomization, and blinding. Report mortality rates and adverse events (e.g., histopathological findings) in supplemental data .
  • Data Transparency: Preregister study protocols on platforms like ClinicalTrials.gov or Open Science Framework to mitigate outcome reporting bias .

Data Analysis and Reporting Standards

Q. How should researchers handle multivariate data (e.g., synergistic effects in fragrance formulations containing this compound)?

Methodological Answer:

  • Multivariate Statistics: Apply principal component analysis (PCA) to GC-MS datasets, ensuring eigenvalues >1.0 for component retention. Report factor loadings for key volatile compounds .
  • Synergy Quantification: Use the Combination Index (CI) method, where CI <1 indicates synergy. Provide raw data in supplementary files for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.